1-(cyclobutylmethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)imidazole |
InChI |
InChI=1S/C8H12N2/c1-2-8(3-1)6-10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 |
InChI Key |
GKGZJGGFZPGLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclobutylmethyl 1h Imidazole and Derivatives
Established Synthetic Routes to 1H-Imidazoles
The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry and materials science. derpharmachemica.com Consequently, a vast array of synthetic methods for its construction have been developed over the years, ranging from classical condensation reactions to sophisticated catalytic systems.
Classical and Modern Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of imidazole synthesis. The most traditional of these is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net This method forms the imidazole ring in a single step by bringing together the necessary components.
Modern variations of cyclocondensation continue to be developed to improve efficiency and substrate scope. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297), a simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles. organic-chemistry.org These reactions often provide the foundational imidazole core, which can then be further functionalized.
Multicomponent Reaction Strategies for Imidazole Ring Formation
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form a complex product. Several MCRs are employed for imidazole synthesis. A notable example is a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, which is achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org
Another widely used MCR for generating highly substituted imidazoles involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde, and ammonium acetate. asianpubs.orgresearchgate.net These reactions can be performed under various conditions, including solvent-free heating, which enhances their environmental friendliness. asianpubs.org The versatility of MCRs allows for the creation of a diverse library of imidazole derivatives by simply varying the starting components. organic-chemistry.orgasianpubs.org
Table 1: Comparison of Multicomponent Reaction (MCR) Strategies for Imidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate, Primary Amine | Various catalysts (e.g., FeCl₃·6H₂O, L-proline), or heat | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |
| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free heating | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |
| Benzil, Aldehyde, Ammonium Acetate | Solvent-free, 70 °C | 2,4,5-Triaryl-1H-imidazoles | asianpubs.org |
| Aldehyde, Amine, TosMIC (Tosylmethyl isocyanide) | K₂CO₃, Methanol | 1,4- or 1,5-Disubstituted Imidazoles | nih.gov |
Catalytic Approaches in Imidazole Synthesis
The use of catalysts has revolutionized imidazole synthesis, offering milder reaction conditions, higher yields, and improved selectivity. A wide range of catalysts are effective for promoting the formation of the imidazole ring. These include:
Metal Catalysts: Schiff's base nickel complexes have been used in microwave-assisted, one-pot syntheses of 2,4,5-trisubstituted imidazoles, with the advantage of being recoverable and reusable. organic-chemistry.org NHC-copper catalysts have been employed for the synthesis of 1,4-diaryl-1H-imidazoles. organic-chemistry.org
Lewis Acids: Various Lewis acids such as ZrCl₄, InCl₃·3H₂O, and Yb(OTf)₃ are known to catalyze the cyclocondensation reaction to form polysubstituted imidazoles. researchgate.net
Electrochemical Methods: An emerging sustainable strategy is the use of electrochemical oxidative tandem cyclization. This approach can produce 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines under metal- and oxidant-free conditions, offering excellent functional group tolerance. organic-chemistry.org
Table 2: Catalysts Employed in Imidazole Ring Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Schiff's base nickel complex | MCR for 2,4,5-trisubstituted imidazoles | Reusable catalyst, excellent yields, microwave-assisted | organic-chemistry.org |
| NHC-copper complex | Isocyanide insertion/cycloaddition | High-yielding for 1,4-diaryl-1H-imidazoles | organic-chemistry.org |
| Various Lewis Acids (e.g., ZrCl₄, InCl₃·3H₂O) | Cyclocondensation | Catalytic amounts, often mild conditions | researchgate.net |
| Electrochemical (Metal-free) | Oxidative tandem cyclization | Sustainable, oxidant-free, broad functional group tolerance | organic-chemistry.org |
Synthetic Strategies for Introducing the N1-Cyclobutylmethyl Moiety
Once the 1H-imidazole core is obtained, the next critical step is the introduction of the cyclobutylmethyl group at the N1 position. This is typically accomplished via an N-alkylation reaction.
N-Alkylation of 1H-Imidazole Precursors
N-alkylation is a fundamental and widely practiced method for functionalizing the imidazole ring. nih.gov The synthesis of 1-(cyclobutylmethyl)-1H-imidazole is achieved by reacting 1H-imidazole with a suitable cyclobutylmethyl electrophile, most commonly (bromomethyl)cyclobutane (B93029) or (chloromethyl)cyclobutane.
The general procedure involves the deprotonation of the N-H proton of imidazole with a base, followed by nucleophilic attack on the alkyl halide. A common and effective base for this transformation is potassium carbonate (K₂CO₃). nih.govbeilstein-journals.org The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). nih.govbeilstein-journals.org For example, a general method involves refluxing a solution of imidazole, the alkyl halide, and anhydrous K₂CO₃ in dry acetone until the starting material is consumed. nih.gov The resulting product can then be isolated and purified. While direct alkylation of imidazole can sometimes lead to a mixture of 1- and 3-substituted products in asymmetrically substituted imidazoles, the use of protecting groups can ensure regioselectivity for more complex structures. nih.gov For the parent 1H-imidazole, direct alkylation is straightforward.
Microwave-Assisted Synthesis in N-Substitution Reactions
Conventional heating methods for N-alkylation can require long reaction times, sometimes spanning several days. monash.edu Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically accelerate these reactions, offering significant reductions in reaction time, often with improved yields and cleaner reaction profiles. derpharmachemica.comniscpr.res.inorientjchem.org
The use of microwave irradiation provides efficient and uniform heating of the reaction mixture through dipole interactions with the polar molecules, which can lead to faster reaction rates compared to conventional refluxing. monash.edu In the context of N-alkylation, studies have shown that reactions that take days under conventional heating can be completed in a matter of hours or even minutes in a microwave synthesizer. monash.edursc.org For example, the synthesis of N-substituted imidazoles has been optimized using microwave power, significantly shortening the time required. orientjchem.org This green chemistry approach is highly advantageous for the efficient production of this compound and its derivatives. niscpr.res.inorientjchem.org
Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Imidazoles
| Method | Typical Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Moderate to Good | Simple setup | nih.govmonash.edu |
| Microwave Irradiation | Minutes to Hours | Good to Excellent | Drastic reduction in reaction time, often higher yields, eco-friendly | monash.eduniscpr.res.inorientjchem.org |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 1H-Imidazole | Starting Material/Core Structure |
| (Bromomethyl)cyclobutane | Alkylating Agent |
| (Chloromethyl)cyclobutane | Alkylating Agent |
| Benzil | 1,2-Dicarbonyl Reactant |
| Ammonium Acetate | Nitrogen Source in MCRs |
| Potassium Carbonate (K₂CO₃) | Base for N-alkylation |
| Tosylmethyl isocyanide (TosMIC) | Reactant in van Leusen Imidazole Synthesis |
| Urotropine | Reactant in Cyclocondensation |
Synthesis of Complex Architectures Incorporating this compound
The inherent reactivity of the imidazole ring, coupled with the potential for functionalization of the cyclobutylmethyl moiety, allows for the construction of a diverse array of complex heterocyclic structures. Methodologies range from intramolecular cyclizations to form fused systems, to cycloaddition reactions for creating bridged architectures, and stereoselective approaches to access chiral derivatives.
Construction of Fused and Bridged Heterocyclic Systems
The creation of fused and bridged heterocyclic systems from this compound derivatives is a key strategy for exploring new chemical space. These rigidified structures can exhibit enhanced biological activity and unique photophysical properties.
One prominent method for the synthesis of fused imidazole systems is the Marckwald reaction, which involves the cyclization of α-amino ketones. nih.gov While direct examples starting from this compound are not prevalent in the literature, the general principle can be applied. This would involve the synthesis of an α-amino ketone bearing the cyclobutylmethyl group, followed by reaction with a cyanate (B1221674) or thiocyanate (B1210189) to form the fused imidazol-2-one or imidazol-2-thione. Subsequent desulfurization can yield the fused imidazole. nih.gov
Another powerful strategy for building fused systems is the Pictet-Spengler reaction. nrochemistry.combuchler-gmbh.combuchler-gmbh.com This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. A modified approach has been demonstrated for the synthesis of imidazoquinoxalines, where an N-1 linked aromatic amine of imidazole undergoes cyclization with an aldehyde. nih.gov To apply this to this compound, a precursor bearing an amino group on a phenyl ring attached to the imidazole nitrogen would be required. The general mechanism proceeds through the formation of an iminium ion followed by intramolecular electrophilic substitution onto the aromatic ring. nrochemistry.com
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient route to imidazo[1,2-a]heterocycles. nih.gov This reaction brings together an isocyanide, an amidine, and an aldehyde to construct the fused imidazole core in a single step. By utilizing an isocyanide derived from the cyclobutylmethylamine, it is conceivable to incorporate the desired moiety into the final fused product. The reaction conditions are often mild, and the process is characterized by high atom economy. nih.gov
The Diels-Alder reaction represents a classic method for the formation of bridged cyclic systems. masterorganicchemistry.commasterorganicchemistry.com Theoretical studies using DFT have explored the feasibility of using monocyclic imidazoles as dienes in Diels-Alder reactions to create bridged-ring energetic compounds. rsc.org While experimental realization with this compound as the diene has not been explicitly reported, this approach holds potential for accessing novel bridged architectures. The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com
The following table summarizes potential strategies for the synthesis of fused and bridged systems based on analogous reactions.
| Reaction Name | Reactant Type for Imidazole Moiety | Resulting Fused/Bridged System | Key Features |
| Marckwald Reaction | α-Amino ketone with cyclobutylmethyl group | Fused Imidazol-2-one/thione | High yields for imidazole annulation. nih.gov |
| Pictet-Spengler Reaction | 1-(Aryl-amino)-imidazole derivative | Fused Tetrahydroisoquinoline-like | Mannich-type cyclization. nrochemistry.combuchler-gmbh.com |
| Groebke–Blackburn–Bienaymé | Isocyanide from cyclobutylmethylamine | Imidazo[1,2-a]heterocycle | One-pot, multicomponent reaction. nih.gov |
| Diels-Alder Reaction | This compound as diene | Bridged Heterocycle | [4+2] cycloaddition. masterorganicchemistry.comrsc.org |
Strategies for Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for applications in pharmacology and asymmetric catalysis. The chirality can be introduced either in the cyclobutane (B1203170) ring or at a stereocenter attached to the imidazole.
Chiral resolution is a classical and widely used technique to separate enantiomers from a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org The resulting diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. Chiral chromatography, particularly using chiral stationary phases (CSPs) in HPLC or SFC, is another powerful method for the analytical and preparative separation of enantiomers. nih.govresearchgate.net This technique relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov Enzymes, such as lipases or acylases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a racemic alcohol can be selectively acylated by an enzyme, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol. nih.gov
Asymmetric synthesis, which aims to create a specific enantiomer directly, is the most elegant approach. While specific asymmetric syntheses starting from or leading to this compound are not well-documented in publicly available literature, general principles can be applied. For example, the use of chiral catalysts in reactions such as the Pictet-Spengler reaction can induce enantioselectivity. buchler-gmbh.com
The table below outlines common strategies for achieving stereoselectivity in the synthesis of chiral imidazole derivatives.
| Strategy | Description | Key Advantages |
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation or chiral chromatography. wikipedia.orgrsc.org | Applicable to a wide range of compounds. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. buchler-gmbh.com | High atom economy, potential for high enantiomeric excess. |
Structure Activity Relationship Sar and Structural Analysis of 1 Cyclobutylmethyl 1h Imidazole Derivatives
Influence of the N1-Cyclobutylmethyl Group on Molecular Recognition
Research on related N-substituted imidazoles has demonstrated that the nature and size of the substituent at the N1 position can dramatically alter receptor affinity. nih.gov For instance, in a series of neuropeptide Y-1 (NPY-1) receptor antagonists based on a 4-methylbenzimidazole core, systematic variation of the substituent on a piperidyl nitrogen, which is conceptually similar to the N1-substituent, led to a significant increase in receptor affinity. nih.gov This underscores the importance of the N1-substituent in orienting the molecule within the receptor binding site.
Table 1: Influence of N1-Substituent on Receptor Affinity (Hypothetical Data for Illustrative Purposes)
| Compound | N1-Substituent | Receptor Affinity (Ki, nM) |
| 1 | Methyl | 500 |
| 2 | Ethyl | 350 |
| 3 | Isopropyl | 200 |
| 4 | Cyclopropylmethyl | 150 |
| 5 | Cyclobutylmethyl | 80 |
| 6 | Cyclopentylmethyl | 120 |
This table illustrates a hypothetical trend where the cyclobutylmethyl group provides an optimal balance of size and conformation for receptor binding compared to other alkyl and cycloalkylmethyl groups.
Systematic Exploration of Substituent Effects on the Imidazole (B134444) Core
Beyond the N1-substituent, modifications to the imidazole core itself are a critical aspect of SAR studies. The introduction of various functional groups at the C2, C4, and C5 positions can modulate the electronic distribution, polarity, and steric profile of the molecule, thereby influencing its biological activity. nih.govmdpi.com
For example, the synthesis of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives has shown that the nature of the substituent at the C2 position can significantly impact analgesic activity. nih.gov Similarly, studies on other heterocyclic systems highlight that the placement of electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target. nih.gov In the context of 1-(cyclobutylmethyl)-1H-imidazole, a systematic exploration of substituents such as halogens, alkyls, and aryl groups on the imidazole ring is crucial for optimizing activity.
Table 2: Effect of Imidazole Core Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound | R1 (C2-position) | R2 (C4-position) | R3 (C5-position) | Biological Activity (IC50, µM) |
| 5a | H | H | H | 15.2 |
| 5b | CH3 | H | H | 8.5 |
| 5c | H | Cl | H | 5.1 |
| 5d | H | H | Phenyl | 2.8 |
| 5e | CH3 | Cl | Phenyl | 1.2 |
This hypothetical data demonstrates how the addition of substituents to the imidazole core can systematically enhance the biological potency of a parent this compound scaffold.
Stereochemical Factors and Their Impact on Biological Efficacy
Chirality plays a crucial role in the biological activity of many pharmaceuticals, and this compound derivatives are no exception. The presence of stereocenters, either within the cyclobutylmethyl group or in substituents on the imidazole ring, can lead to enantiomers or diastereomers with markedly different pharmacological profiles. mdpi.com
The differential interaction of stereoisomers with chiral biological macromolecules, such as receptors and enzymes, is a well-established phenomenon. One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. For instance, in a study of imidazodiazepines, a clear stereochemical preference was observed for binding to the kappa opioid receptor. mdpi.com Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of this compound derivatives are essential for identifying the most potent and selective compounds.
Conformational Analysis and Molecular Dynamics within Biological Contexts
The three-dimensional conformation of a molecule is not static but exists as an ensemble of interconverting forms. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the preferred spatial arrangements of this compound derivatives and how they behave within a biological environment, such as the binding site of a protein.
MD simulations can provide insights into the dynamic interactions between a ligand and its receptor, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This information is invaluable for understanding the molecular basis of activity and for designing new derivatives with improved binding characteristics. While specific MD studies on this compound are not widely published, the principles from studies on other imidazole-containing ligands targeting various receptors can be applied. nih.gov These computational approaches can help to rationalize observed SAR data and guide the synthesis of next-generation compounds.
The structure-activity relationship of this compound derivatives is a multifaceted area of research. The N1-cyclobutylmethyl group imparts crucial conformational constraints and lipophilicity that govern molecular recognition. Systematic substitution on the imidazole core allows for the fine-tuning of electronic and steric properties to optimize biological activity. Furthermore, stereochemical considerations and the dynamic conformational behavior of these molecules are critical factors that influence their therapeutic potential. A comprehensive understanding of these structural and activity-based principles is essential for the continued development of novel and effective imidazole-based therapeutic agents.
Mechanistic Elucidation of Biological Activities Associated with 1 Cyclobutylmethyl 1h Imidazole Derivatives
Molecular Target Engagement and Binding Modalities
The versatility of the imidazole (B134444) scaffold allows for diverse binding modalities, enabling derivatives to act as inhibitors, agonists, antagonists, or allosteric modulators of various biological macromolecules.
Derivatives of 1H-imidazole are well-documented as potent enzyme inhibitors, often targeting the active site to disrupt catalytic activity. The nature of this inhibition can vary, ranging from competitive to non-competitive or even partial competitive mechanisms.
Computational docking and kinetic studies have revealed that imidazole and its derivatives can interact with residues within the active site of enzymes like GH1 β-glucosidase. nih.gov This interaction occurs through a partial competitive mechanism, where the inhibitor can bind to the enzyme simultaneously with the substrate, forming a ternary complex. nih.gov While this binding does not alter the rate of product formation, it does reduce the enzyme's affinity for its natural substrate. nih.gov For instance, imidazole's interaction with Sfβgly (a GH1 β‐glucosidase) reduces the substrate affinity by approximately threefold. nih.gov
In the context of cancer and inflammatory diseases, imidazole derivatives have been developed as potent kinase inhibitors. Structure-based design has led to the discovery of 1-methyl-1H-imidazole derivatives that act as powerful inhibitors of Janus kinase 2 (Jak2). nih.gov These compounds modulate the Jak/STAT pathway, a critical signaling cascade. nih.gov Similarly, novel inhibitors for Bruton's tyrosine kinase (BTK) have been developed using a 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge-binder, demonstrating high selectivity and potent inhibition. nih.gov The mechanism often involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. nih.gov The antifungal action of some azole derivatives, a class to which imidazoles belong, is proposed to involve the inhibition of lanosterol-14-α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. researchgate.net
| Enzyme Target | Inhibitor Class/Example | Inhibition Mechanism | Key Findings |
| GH1 β‐glucosidase | Imidazole | Partial Competitive Inhibition | Reduces substrate affinity by ~3-fold without changing the product formation rate. nih.gov |
| Janus Kinase 2 (Jak2) | 1-methyl-1H-imidazole derivatives | Active Site Inhibition | Compound 19a showed potent, orally bioavailable Jak2 inhibition and significant tumor growth inhibition in a xenograft model. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | 1-amino-1H-imidazole-5-carboxamide derivatives | Covalent Inhibition (Hinge Binding) | Inhibitor 26 demonstrated high selectivity and robust in vivo antitumor efficacy. nih.gov |
| Lanosterol-14-α-demethylase (CYP51A1) | Azole antifungal derivatives | Enzyme Inhibition | Inhibition of this enzyme leads to reduced ergosterol biosynthesis in fungi. researchgate.net |
The structural features of 1-(cyclobutylmethyl)-1H-imidazole derivatives enable them to interact with various receptors, functioning as either direct binders to the primary (orthosteric) site or as allosteric modulators that bind to a secondary site.
Studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist, have shown how modifications to the imidazole structure influence receptor activity. nih.gov Depending on the specific modification and the receptor subtype, these analogs can act as antagonists at α2A-adrenoceptors while behaving as agonists at α1- and other α2-adrenoceptors. nih.gov The chirality at the carbon bridge connecting the naphthalene (B1677914) and imidazole rings plays a crucial role in determining whether the compound acts as an agonist or antagonist and its selectivity between α1 and α2 subtypes. nih.gov
In another example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov These PAMs are predicted to bind to a hydrophobic site on the cytosolic interface of the receptor, distinct from the orthosteric site where agonists bind. nih.gov This allosteric binding enhances the maximal efficacy of A3AR agonists without affecting their potency. nih.gov The replacement of the imidazole moiety with a piperidine (B6355638) ring in histamine (B1213489) H3-receptor antagonists has also been explored, showing that for certain structural classes, this modification can maintain high receptor affinity and in vivo potency. nih.gov
| Receptor Target | Compound Class/Example | Mode of Action | Observed Effect |
| α1/α2-Adrenergic Receptors | 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogs | Agonism / Antagonism | Activity depends on the substituent and chirality; R-(-)-isomer is an antagonist at α2A-adrenoceptors, while the S-(+)-isomer is an agonist. nih.gov |
| A3 Adenosine Receptor (A3AR) | 1H-imidazo[4,5-c]quinolin-4-amine derivatives | Positive Allosteric Modulation (PAM) | Enhances the maximal efficacy of A3AR agonists. nih.gov |
| Histamine H3 Receptor | Piperidine analogues of FUB 181 and ciproxifan | Antagonism | Replacement of imidazole with piperidine maintained high receptor affinity (pK(i) values of 7.8 and 8.4). nih.gov |
| Glutamate (B1630785) Receptors | Heteroaryl-substituted imidazole derivatives | Antagonism | Title suggests utility as glutamate receptor antagonists. google.com |
The planar and aromatic nature of the imidazole ring facilitates non-covalent interactions, such as π-π stacking and intercalation, with biological macromolecules like DNA and proteins. nih.gov These interactions can disrupt normal biological functions and are a key mechanism for the anticancer and antimicrobial properties of some derivatives.
Hybrid imidazole-pyridine derivatives have been investigated as potential DNA intercalators. nih.gov Computational docking studies suggest these compounds can insert themselves between the base pairs of DNA, particularly targeting structures like the Dickerson-Drew dodecamer and G-quadruplex DNA. nih.gov This intercalation can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.
The interaction of imidazole derivatives with proteins has also been studied. For example, the binding of a bioactive imidazole derivative to bovine serum albumin (BSA) was shown to occur through a spontaneous molecular interaction that quenches the intrinsic fluorescence of the protein. nih.gov This binding process is primarily entropy-driven and results in the formation of a stable complex. nih.gov In a broader context, the imidazole ring is a fundamental component of the amino acid histidine, which plays a crucial role in the structure and function of numerous proteins, participating in coordination bonds, hydrogen bonds, and π–π interactions to form essential supramolecular structures. nih.gov Platinum (II) complexes incorporating imidazole functionalities have shown the ability to interact with DNA, inhibiting tumor growth. nih.gov
Cellular and Subcellular Pathway Modulation
By engaging with molecular targets, this compound derivatives can modulate complex cellular and subcellular pathways, leading to significant physiological outcomes.
The ability of imidazole derivatives to interact with DNA directly translates into the disruption of fundamental cellular processes. As DNA intercalators, these compounds can inhibit DNA synthesis and repair mechanisms, ultimately triggering apoptosis in rapidly dividing cells, which is a key strategy in cancer therapy. nih.govnih.gov
Furthermore, certain imidazole derivatives exhibit antimicrobial activity by disrupting cell integrity. The antifungal action of azoles, for instance, stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. researchgate.net The resulting depletion of ergosterol and accumulation of toxic sterol intermediates compromise membrane fluidity and function, leading to cell death. While not directly about this compound, studies on other agents show that disrupting cell wall integrity, for example by inhibiting cellulose (B213188) biosynthesis, triggers a compensatory remodeling of the secretory pathway and the actin cytoskeleton. nih.gov Nitroimidazole derivatives have also shown potent activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values in the micromolar range against the proliferative forms of the parasite, indicating a disruption of essential life processes. researchgate.net
A significant mechanism of action for several imidazole derivatives is the targeted interference with intracellular signaling cascades that are often dysregulated in disease states. The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is a prime example. This pathway is crucial for mediating signals from cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases. nih.govnih.gov
Structure-based drug design has yielded 1-methyl-1H-imidazole derivatives that are potent and selective inhibitors of Jak2. nih.gov By binding to the kinase domain, these inhibitors block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription. nih.gov One such compound, 19a, demonstrated significant inhibition of tumor growth in a UKE-1 xenograft model, highlighting the therapeutic potential of modulating this pathway. nih.gov Similarly, benzimidazole (B57391) derivatives have been developed as highly selective JAK1 inhibitors, which could offer a therapeutic advantage for inflammatory diseases by minimizing side effects associated with inhibiting other JAK isozymes. nih.gov
Spectrum of Biological Effects and Underlying Mechanisms
Antimicrobial Action: Elucidation of Bactericidal and Fungicidal Mechanisms
Derivatives of the imidazole scaffold have demonstrated significant potential in combating microbial infections, exhibiting both bactericidal and fungicidal properties. The antimicrobial action of certain imidazole derivatives is multifaceted and can involve the disruption of essential cellular processes in pathogens.
Nitroimidazole derivatives, for instance, are a class of antimicrobial agents that includes the well-known drug metronidazole (B1676534). nih.gov Their mechanism of action involves the reduction of the nitro group within anaerobic bacteria to form reactive nitroso radicals. nih.gov These highly reactive species are cytotoxic, leading to DNA damage and ultimately cell death. nih.gov Some of these derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.govnih.gov The presence of electron-withdrawing groups on the imidazole ring has been suggested as a key factor for their antimicrobial activity. nih.gov
In the realm of antifungal agents, imidazole derivatives such as miconazole (B906) and clotrimazole (B1669251) operate by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This inhibition leads to a fungistatic effect at lower concentrations, while at higher concentrations, it causes direct membrane damage, resulting in a fungicidal outcome. nih.gov Some di- and tri-substituted imidazole derivatives have also shown promising antifungal activity against various fungal strains. nih.gov The antifungal potential of certain imidazole derivatives has been demonstrated against species like Aspergillus niger and Candida albicans. nih.govnih.gov
It is important to note that while these mechanisms are established for the broader class of imidazole derivatives, the specific bactericidal and fungicidal mechanisms of this compound itself are not yet fully elucidated and require further investigation.
Antiviral Activity: Focus on Viral Protease Inhibition (e.g., HCV NS3/4A)
A significant breakthrough in the antiviral applications of this compound derivatives has been the discovery of their potent inhibitory activity against the Hepatitis C Virus (HCV) NS3/4A protease. nih.gov This viral enzyme is crucial for the replication of HCV, making it a prime target for antiviral drug development. nih.govchemrevlett.com
One notable derivative, (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), has been extensively studied. nih.gov Research has shown that the potency of this inhibitor is directly correlated with the changes in the buried surface area upon its binding to the active site of the protease. nih.gov The primary contribution to the binding energy comes from the hydrophobic interactions of the P1 and P2 groups of the inhibitor as they bind to the S1 and S2 pockets of the enzyme. nih.gov This understanding of the structure-activity relationship has been instrumental in the design of highly potent tripeptide inhibitors of the HCV NS3/4A protease that have advanced to clinical trials. nih.gov
The development of such direct-acting antivirals (DAAs) represents a significant advancement in the treatment of chronic HCV infections. chemrevlett.com The success of these imidazole derivatives underscores the potential of this chemical scaffold in the design of novel antiviral agents targeting viral proteases.
Anticancer Activity: Tubulin Polymerization Inhibition, Kinase Targeting, and MYC Regulation
The imidazole scaffold is a prominent feature in a variety of compounds exhibiting anticancer properties through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling kinases.
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for cancer therapy. nih.govnih.gov Certain imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, 2-[(1-methylpropyl)dithio]-1H-imidazole has been found to inhibit tubulin polymerization by oxidizing cysteine residues within the tubulin protein. nih.gov This leads to a loss of microtubule structure and an accumulation of unpolymerized tubulin in cells. nih.gov Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated effective inhibition of microtubule assembly in cancer cells, resulting in cell cycle arrest at the G2/M phase. rsc.org
Kinase Targeting: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. researchgate.net Imidazole derivatives have been developed as potent inhibitors of various kinases. For instance, a series of 1-methyl-1H-imidazole derivatives have been identified as potent inhibitors of Janus kinase 2 (Jak2), a key player in the Jak/STAT signaling pathway that is often mutated in hematopoietic malignancies. nih.gov Other imidazole-based compounds have been designed to target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in solid tumors. rsc.orgelsevierpure.com Furthermore, novel 1-amino-1H-imidazole-5-carboxamide derivatives have been discovered as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling and a therapeutic target in B-cell lymphomas. nih.gov Phenylacetamide-1H-imidazol-5-one variants have also been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families. nih.gov
While various imidazole derivatives have shown promise in these areas, the specific activity of this compound in tubulin polymerization inhibition, kinase targeting, or MYC regulation has not been extensively reported and remains an area for future research.
Neuroprotective and Anti-inflammatory Effects
The imidazole nucleus is a common structural feature in compounds exhibiting neuroprotective and anti-inflammatory properties. nih.gov While specific data on this compound is limited, research on related derivatives provides insight into the potential mechanisms of action.
Certain di- and tri-substituted imidazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical models. nih.govnih.gov For example, compounds such as 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole have shown good anti-inflammatory effects with reduced gastrointestinal side effects compared to standard drugs. nih.gov The anti-inflammatory activity of some imidazole derivatives is thought to be, in part, due to their structural similarity to known anti-inflammatory agents. nih.gov
In the context of neuroprotection, some imidazole-based compounds have been investigated for their ability to modulate serotonin (B10506) receptors, which play a role in various neurological and psychiatric conditions. nih.gov For instance, 1-(2-trifluoromethylphenyl)-imidazole has been shown to augment the effects of certain antidepressants through its interaction with the serotonergic system. nih.gov The broad range of biological activities associated with the imidazole scaffold suggests that its derivatives could offer therapeutic benefits for neuroinflammatory and neurodegenerative disorders, although further research is needed to explore the specific potential of this compound in this area.
Adrenergic Receptor System Interactions
Derivatives of 1H-imidazole have been shown to interact with the adrenergic receptor system, particularly the alpha-adrenergic receptors. nih.gov These receptors are involved in a wide range of physiological processes, including the regulation of blood pressure and neurotransmission.
A structure-activity relationship study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles revealed that these compounds can act as highly potent and selective alpha-2 adrenoceptor agonists. nih.gov The nature of the substituent and the stereochemistry at the carbon bridge connecting the naphthalene and imidazole rings were found to be crucial for maintaining potent alpha-2 adrenoceptor activity and high selectivity over alpha-1 adrenoceptors. nih.gov Specifically, the S-(+)-isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole displayed a greater affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-isomer. nih.gov
These findings highlight the potential of the 1H-imidazole scaffold in the development of agents that can modulate the adrenergic system. While this study did not specifically investigate this compound, the structural similarities suggest that it and its derivatives could also exhibit interactions with adrenergic receptors, a possibility that warrants further investigation.
Antiparasitic Activity
The imidazole core is a key structural motif in a number of compounds with significant antiparasitic activity. nih.govelsevierpure.com These derivatives have shown efficacy against a range of protozoan and helminthic parasites.
For instance, a series of novel imidazole derivatives, including bis-imidazoles and phenyl-substituted 1H-imidazoles, have demonstrated high selectivity and potent activity against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govelsevierpure.com In vitro studies have shown that some of these compounds exhibit significantly higher selectivity towards the parasite compared to host cells, making them promising candidates for further development. nih.gov
Benzimidazole derivatives, which contain an imidazole ring fused to a benzene (B151609) ring, are another important class of antiparasitic agents. researchgate.netnih.gov These compounds have been tested against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The mechanism of action for some of these benzimidazole derivatives involves the inhibition of tubulin polymerization in the parasite, a mechanism shared with some anticancer agents. researchgate.netnih.gov While many of the tested benzimidazole derivatives were more active as antiprotozoal agents than the standard drugs metronidazole and albendazole, their activity against T. spiralis was less pronounced. nih.gov
Although the antiparasitic activity of this compound has not been specifically detailed, the proven efficacy of the broader imidazole class suggests that this derivative could also possess antiparasitic properties, a hypothesis that awaits experimental validation.
Computational and Theoretical Investigations of 1 Cyclobutylmethyl 1h Imidazole and Its Derivatives
Computational Drug Design Methodologies
Computational drug design has revolutionized the pharmaceutical sciences by enabling the rapid screening of vast chemical libraries and the optimization of lead compounds with enhanced efficacy and selectivity. For a molecule like 1-(cyclobutylmethyl)-1H-imidazole, these methodologies can predict its potential as a pharmacophore and guide the design of derivatives with desired biological activities.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are highly applicable to imidazole (B134444) derivatives.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a novel compound like this compound, its structure can be compared to known active ligands for a particular target. Techniques such as pharmacophore modeling can be used to identify the essential structural features responsible for biological activity. For instance, the imidazole ring itself is a key feature in many antifungal agents, acting as a crucial interaction point with the target enzyme. nih.govtandfonline.com By aligning the structure of this compound with the pharmacophore models of known antifungal drugs, its potential in this therapeutic area could be assessed.
Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of inhibitors that can fit precisely into the active site of the target. The imidazole moiety is a well-known zinc-binding group in metalloenzymes, and it can also participate in hydrogen bonding and other non-covalent interactions. nih.govresearcher.life In a hypothetical SBDD study, this compound could be docked into the active site of a target enzyme, such as protein farnesyltransferase or dihydropteroate (B1496061) synthase, to predict its binding affinity and mode of interaction. nih.govnih.gov The cyclobutylmethyl group would be analyzed for its fit within hydrophobic pockets of the active site, and modifications could be proposed to enhance these interactions.
A recent study on imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase demonstrated that the imidazole group coordinates with the catalytic zinc ion in the enzyme's active site. nih.gov This highlights the importance of the imidazole ring in the binding of these inhibitors.
Molecular Docking and Virtual Screening Paradigms
Molecular docking is a cornerstone of SBDD, computationally predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be performed against a variety of known drug targets. The process involves placing the 3D structure of the molecule into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. researchgate.netarabjchem.org
Virtual screening extends the concept of molecular docking to large libraries of compounds. nih.govnih.gov A virtual library of derivatives of this compound could be generated by computationally adding various substituents to the imidazole ring or modifying the cyclobutyl group. This library could then be screened against the 3D structure of a specific target. This high-throughput in silico method allows for the rapid identification of a smaller, more manageable set of promising candidates for further experimental testing, significantly reducing the time and cost associated with drug discovery. nih.govacs.org
For example, a virtual screening of imidazole phenanthroline derivatives against the DNA gyrase B subunit of E. coli identified compounds with promising antibacterial activity based on their docking scores and binding energies. jddtonline.info A similar approach could be applied to derivatives of this compound to explore their potential as antibacterial agents.
| Computational Technique | Application to this compound and its Derivatives | Key Insights | Representative Finding for a Related Compound |
| Ligand-Based Drug Design | Comparison with known active imidazole-containing drugs. | Identification of essential pharmacophoric features. | Imidazole derivatives with a 2,4-dienone motif show significant antifungal activity. nih.gov |
| Structure-Based Drug Design | Docking into the active site of a known biological target. | Prediction of binding mode and affinity. | Imidazole-containing peptidomimetics inhibit protein farnesyltransferase by coordinating to the active site zinc ion. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity to a target protein. | Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Imidazole derivatives show good binding affinity to the active site of GlcN-6-P synthase, suggesting potential as antimicrobial agents. arabjchem.org |
| Virtual Screening | High-throughput docking of a library of derivatives against a target. | Rapid identification of potential lead compounds from a large chemical space. | Virtual screening of a large chemical library identified novel, potent STAT3 N-terminal domain inhibitors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbohrium.com In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. A statistical model is then developed to correlate these descriptors with the activity.
For a series of derivatives of this compound, a QSAR model could be built to predict their activity against a specific target. For example, by synthesizing and testing a number of analogues with different substituents, a QSAR model could be developed to guide the design of new derivatives with enhanced potency. A study on the antibacterial activity of benzimidazole (B57391) and imidazole chloroaryloxyalkyl derivatives found a correlation between the activity and descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov This indicates that the electronic properties and the size of the alkyl substituents play a crucial role in the antibacterial action of these compounds.
The antibacterial effects of 1-alkyl imidazole derivatives have been observed to increase with the number of carbons in the alkyl chain up to nine carbons, suggesting that hydrophobicity is a key factor in their mechanism of action. mdpi.com
Advanced Theoretical Chemistry Calculations
Beyond drug design methodologies, advanced theoretical chemistry calculations provide a fundamental understanding of the intrinsic properties of molecules like this compound at the atomic level.
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. rsc.org These methods can be used to determine optimized geometries, vibrational frequencies, electronic properties (such as HOMO and LUMO energies), and reaction mechanisms. nih.govnih.gov
For this compound, DFT calculations could provide valuable information about its conformational preferences, the planarity of the imidazole ring, and the electronic effects of the cyclobutylmethyl substituent. A theoretical study on alkylimidazolium iodide ionic liquids using quantum chemical calculations showed that the length of the alkyl chain affects the cation-anion interaction energies, which in turn correlates with physical properties like density and melting point. rsc.org A similar investigation of this compound could elucidate how the cyclic alkyl group influences its intermolecular interactions and bulk properties.
DFT studies on various imidazole derivatives have been used to analyze their structural and electronic properties, which are then correlated with their observed biological activities. acs.orgnih.gov For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the chemical reactivity and stability of the molecule. nih.gov
| Theoretical Method | Application to this compound | Predicted Properties | Example from a Related Imidazole Derivative Study |
| Ab Initio | Calculation of electronic structure from first principles. | Ground and excited state energies, molecular orbitals. | Ab initio calculations on imidoyl radicals revealed their preference for addition to the nitrogen end of an imine. rsc.org |
| Density Functional Theory (DFT) | Determination of optimized geometry and electronic properties. | Bond lengths, bond angles, HOMO-LUMO gap, electrostatic potential. | DFT calculations on 2-nitroimidazole (B3424786) derivatives provided insights into their conformational landscape and spectroscopic properties. nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Theoretical chemistry methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. nih.govmdpi.combohrium.com
Computational methods, often based on DFT, can calculate the magnetic shielding tensors of atomic nuclei in a molecule. nih.gov These values can then be converted to chemical shifts that can be compared with experimental NMR spectra. For this compound, predicting the 1H and 13C NMR spectra could aid in its synthesis and characterization. Discrepancies between predicted and experimental spectra can also point to interesting conformational or electronic effects.
Recent advancements in machine learning, combined with DFT calculations, have led to highly accurate predictions of NMR chemical shifts for small molecules. arxiv.orgresearchgate.net These methods can account for solvent effects and provide predictions with a mean absolute error of less than 0.1 ppm for 1H chemical shifts. nih.govmdpi.com Such tools could be readily applied to this compound to generate a predicted NMR spectrum, which would be an invaluable resource for any future experimental work on this compound.
Investigation of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For imidazole derivatives, theoretical studies have been instrumental in understanding their synthesis and reactivity. The synthesis of multisubstituted imidazoles, for example, has been investigated using computational methods to map out the potential energy surface (PES) of the reaction. researchgate.net
One such study focused on the synthesis of a tetrasubstituted imidazole, 2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethan-1-ol, from benzil (B1666583), benzaldehyde, ammonium (B1175870) acetate (B1210297), and ethanolamine. researchgate.net Using computational models, researchers analyzed the reaction mechanism both in the absence and presence of an ionic liquid catalyst. researchgate.net These calculations revealed that in a catalyst-free environment, the initial nucleophilic attack by ammonia (B1221849) on a carbonyl group has a high Gibbs free energy barrier (ΔG≠) of 49.4 kcal mol⁻¹. researchgate.net This high barrier suggests the reaction is kinetically unfavorable without a catalyst. The study demonstrated how the ionic liquid acts as a dual catalyst, with its cationic and anionic components stabilizing transition states and intermediates, thereby lowering the activation energy and facilitating the reaction. researchgate.net
Density Functional Theory (DFT) is a common computational method employed for these investigations. For instance, the structure of newly synthesized imidazole derivatives can be optimized using DFT calculations, and the calculated bond parameters can be compared with experimental data from techniques like single-crystal X-ray diffraction for validation. researchgate.net Such studies can also involve Frontier Molecular Orbital (FMO) analysis to understand the molecule's stability, chemical reactivity, and charge transfer properties. researchgate.net
Furthermore, computational studies can explore various reaction pathways, such as cycloaddition reactions, which are crucial in heterocyclic chemistry. The mechanism of [3+2] cycloaddition reactions involving nitrilimines, which are 1,3-dipoles, has been examined using DFT. researchgate.net These studies calculate the energy barriers for different pathways, helping to predict reactivity and regioselectivity, which is critical for designing synthetic routes to complex heterocyclic systems. researchgate.net
The table below summarizes the key aspects of computational investigations into reaction mechanisms of imidazole-related compounds.
| Investigation Aspect | Computational Method | Key Insights |
| Reaction Pathway Mapping | Potential Energy Surface (PES) Calculation | Identifies intermediates, transition states, and determines the most favorable reaction route. |
| Catalyst Effect | DFT with explicit catalyst molecules | Elucidates the role of catalysts in lowering activation energy barriers and altering reaction mechanisms. researchgate.net |
| Kinetic Analysis | Transition State Theory, Gibbs Free Energy Calculation | Predicts reaction rates and determines the kinetic feasibility of a proposed mechanism. researchgate.net |
| Structural Validation | Geometry Optimization (e.g., DFT) | Compares theoretically optimized structures with experimental data (e.g., XRD) to confirm molecular conformation. researchgate.net |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis | Assesses electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net |
Application of Machine Learning and Artificial Intelligence in Compound Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing medicinal chemistry and drug discovery. nih.gov These computational tools can navigate the vast chemical space to identify and optimize molecules with desired properties, accelerating the traditionally time-consuming process of drug development. researchgate.net For a compound like this compound, ML and AI can be applied in several key areas of its optimization, from lead discovery to the generation of novel, more effective analogs.
Fragment-Based Lead Discovery and Optimization
Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight chemical fragments (typically 100–300 Da). nih.gov These fragments usually bind to their biological targets with low affinity, but they do so efficiently, providing high-quality starting points for optimization. nih.govnih.gov The core principle of FBLD is to grow, merge, or link these initial fragment hits into more potent, drug-like molecules. capes.gov.brresearchgate.net
In the context of this compound, the imidazole ring itself can be considered a key fragment. The imidazole moiety is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov FBLD campaigns often identify imidazole-containing fragments due to their ability to form crucial interactions, such as hydrogen bonds or coordination with metal ions in enzyme active sites. nih.gov For instance, in the development of inhibitors for the enzyme LpxC, an important target for antibiotics, an imidazole derivative was designed through structure-guided methods to chelate a zinc ion in the active site, leading to potent antimicrobial activity. nih.gov
The process of optimizing a fragment hit involves iterative chemical synthesis guided by structural data from techniques like X-ray crystallography or NMR, as well as computational modeling. nih.govresearchgate.net For a lead compound containing the this compound scaffold, optimization efforts would focus on modifying the cyclobutylmethyl group or substituting other positions on the imidazole ring to enhance binding affinity, selectivity, and pharmacokinetic properties.
The table below outlines the general workflow of an FBLD campaign.
| FBLD Stage | Description | Techniques Used |
| Fragment Library Screening | A library of small molecules is screened to identify fragments that bind to the target protein. | NMR Spectroscopy, X-ray Crystallography, Surface Plasmon Resonance (SPR), Thermal Shift Assay. nih.gov |
| Hit Validation | Initial hits are confirmed and their binding mode is characterized. | X-ray crystallography is used to obtain a high-resolution structure of the fragment bound to the target. nih.gov |
| Lead Optimization | The validated fragment is elaborated into a more potent lead compound by adding functional groups to improve interactions with the target. | Structure-guided design, synthetic chemistry, computational modeling. nih.gov |
Bioisosteric Transformations and Analog Generation
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or substituent in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired biological or pharmacological activities. cambridgemedchemconsulting.combaranlab.org This approach is used to improve potency, selectivity, decrease toxicity, or optimize the pharmacokinetic profile of a molecule. cambridgemedchemconsulting.com
For this compound, bioisosteric replacements could be applied to both the imidazole core and the cyclobutylmethyl substituent. The imidazole ring, for example, can be replaced by other five-membered heterocycles like triazoles, oxadiazoles, or oxazoles. drughunter.com A classic example of this is the development of the benzodiazepine (B76468) alprazolam, where a 1,2,4-triazole (B32235) ring serves as a metabolically stable bioisostere for a tertiary amide. drughunter.com Similarly, replacing the amide in diazepam with an imidazole ring led to midazolam, which has improved water solubility and a more rapid onset of action. drughunter.com
The cyclobutylmethyl group can also be a target for bioisosteric modification. The cyclobutyl ring, a non-aromatic carbocycle, could be replaced with other cyclic structures (e.g., cyclopentyl, cyclohexyl) or even acyclic groups (e.g., tert-butyl) to explore different hydrophobic interactions or to alter metabolic stability. cambridgemedchemconsulting.com The trifluoromethyl oxetane (B1205548) group, for instance, has been successfully used as a tert-butyl isostere, leading to decreased lipophilicity and improved metabolic stability in some cases. cambridgemedchemconsulting.com
The following table presents potential bioisosteric replacements for the key moieties in this compound.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Imidazole Ring | 1,2,4-Triazole, Oxadiazole, Pyrazole, Thiazole | Mimic hydrogen bonding properties, alter pKa, improve metabolic stability. drughunter.comcambridgemedchemconsulting.com |
| Cyclobutyl Ring | Cyclopentyl, Cyclohexyl, Phenyl, Pyridyl, Oxetane | Modulate size, shape, and lipophilicity; introduce or remove aromaticity. cambridgemedchemconsulting.com |
| Methyl Linker (-CH₂-) | -O-, -NH-, -S- | Alter bond angles, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com |
Predictive Modeling for Compound Prioritization
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern computational drug design. nih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.gov By building a reliable QSAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
For a series of analogs based on the this compound scaffold, a QSAR study would begin by generating a dataset of related compounds with measured biological activity. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov
Machine learning algorithms, such as artificial neural networks (ANNs), can then be trained on this dataset to learn the complex relationship between the molecular descriptors and biological activity. nih.gov Studies on large series of imidazole derivatives have successfully used ANNs to predict antibacterial activity, achieving high correlation coefficients (R values from 0.875 to 0.969) between the predicted and experimentally determined activities. nih.gov Such models demonstrate the power of machine learning to prioritize new imidazole derivatives based solely on their computationally generated structural descriptors. nih.gov This predictive capability is crucial for efficiently exploring the chemical space around a lead compound and focusing resources on the analogs with the highest probability of success. nih.gov
The table below lists examples of molecular descriptor classes used in predictive modeling.
| Descriptor Class | Examples | Information Encoded |
| Topological Descriptors | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Size, degree of branching, and overall shape of the molecule. |
| Physicochemical Descriptors | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, and potential for hydrogen bonding. nih.gov |
| Quantum Chemical Descriptors | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties, reactivity, and charge distribution. nih.gov |
| 3D-Descriptors | Solvent Accessible Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |
Preclinical Research and Development Strategies for 1 Cyclobutylmethyl 1h Imidazole Derivatives
In Vitro Pharmacological Profiling
In vitro studies are the first step in characterizing the biological activity of 1-(cyclobutylmethyl)-1H-imidazole derivatives. These experiments, conducted in a controlled laboratory setting outside of a living organism, are crucial for understanding a compound's mechanism of action at the molecular and cellular levels.
Enzyme Inhibition Assays and IC50 Determination
A primary method for quantifying the potency of a potential drug is through enzyme inhibition assays. These biochemical tests measure how effectively a compound interferes with the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org A lower IC50 value indicates greater potency. wikipedia.orgnih.gov This value is fundamental for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies. nih.gov
For imidazole (B134444) derivatives, these assays are critical. For instance, a series of 1-methyl-1H-imidazole derivatives were evaluated for their ability to inhibit Janus Kinase 2 (Jak2), a key enzyme in cell signaling pathways. Optimization of this series led to the discovery of a potent inhibitor with significant cellular activity. nih.gov Similarly, novel 1-(diarylmethyl)-1H-imidazole derivatives have been identified as potent tubulin-targeting agents. The IC50 value for one of the lead imidazole compounds against the HL-60 leukemia cell line was determined to be 0.156 μM, highlighting its potential for development. nih.gov In the context of Alzheimer's disease, imidazolylacetophenone oxime derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to disease pathology. nih.gov
Table 1: Enzyme Inhibition and Cytotoxicity Data for Imidazole Derivatives
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| 1-methyl-1H-imidazole derivative (19a) | Jak2 (V617F) Hematopoietic Cells | Potent Inhibition (Specific value not stated) | nih.gov |
| 1-(diarylmethyl)-1H-imidazole (21l) | HL-60 Leukemia Cells | 0.156 µM | nih.gov |
| Imidazolylacetophenone oxime (28) | Acetylcholinesterase (AChE) | Dose-dependent inhibition | nih.gov |
Cellular Assays for Target Engagement and Efficacy
While enzyme assays reveal activity against an isolated target, cellular assays are essential to confirm that a compound can enter a cell and interact with its intended target in a complex biological environment. nih.govconceptlifesciences.com These assays measure "target engagement," providing crucial evidence that the drug is hitting its mark within the cell. nih.govdigitellinc.com Techniques like thermal shift assays, cellular imaging, and reporter gene assays are employed to quantify this engagement and its downstream functional consequences. youtube.comnih.gov
For imidazole derivatives, various cellular models have been utilized. In cancer research, 1-methyl-1H-imidazole derivatives were shown to have a high level of activity in hematopoietic cell lines with specific mutations (V617F) and in murine BaF3 TEL-Jak2 cells. nih.gov The efficacy of 1-(diarylmethyl)-1H-imidazoles was confirmed in cancer cell lines like MCF-7 and HL-60, which are sensitive to tubulin-targeting agents. nih.gov In the field of neurodegenerative disease, imidazolylacetophenone oxime derivatives demonstrated neuroprotective effects in cellular models of neuroinflammation by inhibiting the production of pro-inflammatory factors and promoting the polarization of microglia to an anti-inflammatory state. nih.gov Another study identified a substituted imidazole as a selective inhibitor of the RANKL-induced pathway in RAW264.7 cells, a model for osteoclast differentiation. nih.gov
Antimicrobial Susceptibility Testing
The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Consequently, novel derivatives are often screened for their activity against a panel of pathogenic microbes. Antimicrobial susceptibility testing determines the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Studies on substituted imidazole derivatives have demonstrated their potential as both antibacterial and antifungal agents. For example, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues were synthesized and screened against Gram-positive bacteria, Gram-negative bacteria, and fungal species. nih.gov Several compounds in this series showed antibacterial activity comparable to the standard drug, norfloxacin. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the phenyl rings was beneficial for antimicrobial activity. nih.gov Other research has focused on creating imidazole-based molecular hybrids, which have shown significant activity against strains like E. coli, S. aureus, and P. aeruginosa. nih.gov
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound Series | Tested Organisms | Key Findings | Reference |
| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Gram-positive bacteria, Gram-negative bacteria, Fungi | Compounds 15, 17, and 24 showed significant antibacterial activity. Compound 26 was a potent antifungal agent. | nih.gov |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Hybrids 62e, 62h, and 62i showed significant activity against E. coli. | nih.gov |
High-Throughput Screening Campaigns
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that display a desired biological activity. nih.gov This automated process is often the starting point for discovering novel chemical scaffolds for drug development.
An HTS campaign was instrumental in identifying a substituted imidazole as a novel inhibitor of osteoclastogenesis. nih.gov Researchers developed a cell-based assay using RAW264.7 cells engineered with a reporter gene linked to the tartrate-resistant acid phosphatase (TRAP) promoter, a marker for osteoclast differentiation. nih.gov This screen successfully identified a 4-nitroimidazole (B12731) derivative that specifically blocked the RANK ligand (RANKL)-induced differentiation process, demonstrating the power of HTS in finding novel imidazole-based therapeutic leads. nih.gov
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, the next critical phase is to evaluate the compound's efficacy in a living organism. In vivo studies in animal models of human diseases are indispensable for understanding how a drug behaves in a complex physiological system and for providing proof-of-concept for its therapeutic potential. nih.gov
Evaluation in Disease-Specific Animal Models (e.g., Alzheimer's Disease, Cancer Xenografts)
The choice of animal model is crucial and depends on the therapeutic target. For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool. nih.gov For neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human genes associated with the disease are used to mimic aspects of the human condition. nih.gov
Derivatives of 1H-imidazole have been evaluated in both cancer and Alzheimer's disease models.
Cancer Xenografts: A potent 1-methyl-1H-imidazole derivative (compound 19a), identified as a Jak2 inhibitor, demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. nih.gov The anti-tumor activity of another imidazole derivative, YC-1, was investigated in an MDA-MB-468 breast cancer xenograft model, showing its potential to down-regulate key proteins involved in cancer progression. researchgate.net
Alzheimer's Disease Models: An imidazole-linked heterocycle, LSL33, was tested in the 5xFAD mouse model of Alzheimer's disease. nih.gov This model exhibits aggressive amyloid plaque development and cognitive deficits. nih.gov Oral administration of the compound was found to ameliorate cognitive impairment and reduce markers of neuroinflammation, positioning it as a promising anti-AD candidate. nih.gov Another study on imidazolylacetophenone oxime derivatives used micro-PET/CT imaging to confirm that their lead compound could penetrate the blood-brain barrier, a critical prerequisite for treating central nervous system disorders. nih.gov
Assessment of Pharmacodynamic Markers in Animal Systems
The evaluation of pharmacodynamic (PD) markers is a critical step in preclinical development to understand how a drug affects the body. For derivatives of this compound, this would involve the use of various animal models to measure the biochemical and physiological effects of the compound. The choice of animal model and specific PD markers would be highly dependent on the intended therapeutic target of the compound.
Animal studies are essential for demonstrating that the pharmacokinetic/pharmacodynamic (PK/PD) relationship established in vitro translates to a living system. nih.gov These studies help in understanding the dose-response relationship and the time course of the drug's effect. For instance, if a this compound derivative were being developed as an anti-inflammatory agent, relevant animal models could include carrageenan-induced paw edema in rats. In such a model, the reduction in paw swelling would serve as a key PD marker.
The selection of appropriate biomarkers is crucial for predicting therapeutic success. optibrium.com These markers can be molecular (e.g., changes in gene or protein expression), cellular (e.g., inhibition of a specific enzyme), or physiological (e.g., reduction in tumor size). For example, in the development of novel imidazole-based anticancer agents, PD markers could include the inhibition of specific kinases or the induction of apoptosis in tumor cells within a xenograft mouse model.
A critical aspect of these assessments is to establish a clear link between the drug's concentration at the target site and the observed pharmacological effect. This understanding is vital for predicting the potential efficacy of the drug in humans.
Table 1: Illustrative Pharmacodynamic Markers for Imidazole Derivatives in Animal Models
| Therapeutic Area | Animal Model | Potential Pharmacodynamic Marker(s) |
| Oncology | Xenograft Mouse Model | Tumor growth inhibition, Ki-67 staining (proliferation marker), TUNEL assay (apoptosis marker) |
| Inflammation | Rat Paw Edema Model | Reduction in paw volume, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Infectious Diseases | Murine Infection Model | Reduction in bacterial/parasitic load, extended survival time |
Note: This table provides illustrative examples and the specific markers for this compound derivatives would depend on their specific biological target.
Lead Optimization and Candidate Selection through Iterative Design
The process of refining a promising "hit" compound into a viable drug candidate is known as lead optimization. This iterative process involves chemical modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Following the identification of initial "hits" from screening campaigns, hit-to-lead (H2L) and lead optimization (LO) campaigns are initiated. nih.govsophion.com For this compound derivatives, this would involve synthesizing a series of analogues to explore the structure-activity relationship (SAR). The goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance its drug-like properties.
The optimization process focuses on several key parameters:
Potency: Increasing the compound's affinity for its biological target.
Selectivity: Ensuring the compound interacts primarily with its intended target to avoid off-target effects.
Pharmacokinetics (ADME): Improving the absorption, distribution, metabolism, and excretion properties of the compound to ensure it reaches the target tissue in sufficient concentrations and has an appropriate duration of action. nih.gov
Physicochemical Properties: Modifying properties such as solubility and stability to improve bioavailability and ease of formulation.
For example, in the development of imidazolopiperazines as antimalarial agents, the lead optimization campaign focused on improving cellular potency against drug-resistant parasite strains and enhancing pharmacokinetic properties. nih.gov This involved systematic modifications of the imidazolopiperazine scaffold and resulted in a lead compound that demonstrated significant efficacy in a mouse infection model. nih.gov
Table 2: Example of a Hit-to-Lead Optimization Cascade for an Imidazole Derivative
| Stage | Key Activities | Goal |
| Hit Identification | High-throughput screening | Identify compounds with initial activity against the target. |
| Hit Confirmation | Re-testing and initial SAR | Confirm activity and identify initial structure-activity trends. |
| Hit-to-Lead | Synthesis of focused library of analogues, in vitro ADME assays | Improve potency, selectivity, and initial ADME properties. |
| Lead Optimization | Extensive SAR studies, in vivo efficacy models, preliminary toxicology | Enhance overall drug-like properties, demonstrate in vivo efficacy, and identify a preclinical candidate. |
Modern drug discovery relies heavily on multi-parameter optimization (MPO) to simultaneously balance the multiple, often conflicting, properties required for a successful drug. optibrium.comnih.gov This approach moves away from a linear optimization process, where one property is improved at a time, to a more holistic strategy. nih.gov
For this compound derivatives, an MPO strategy would involve using computational models and a suite of in vitro and in vivo assays to guide the design of new analogues. nih.gov Desirability functions and scoring systems are often employed to rank compounds based on a profile of desired attributes. optibrium.com This allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of success.
The key parameters typically included in an MPO strategy are:
Target potency and selectivity
In vitro ADME properties (e.g., metabolic stability, permeability)
Physicochemical properties (e.g., solubility, lipophilicity)
Early safety indicators (e.g., cytotoxicity, hERG inhibition)
By considering all these factors concurrently, the MPO approach aims to reduce the number of design-synthesis-test cycles and increase the efficiency of the lead optimization process. optibrium.com
Before a drug candidate can be tested in human clinical trials, a comprehensive package of data must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) in an Investigational New Drug (IND) application. criver.com The studies that generate this data are known as IND-enabling studies.
The design of an IND-enabling program for a this compound derivative would be guided by regulatory requirements and the specific characteristics of the compound and its intended clinical use. criver.com The primary goal of these studies is to demonstrate that the drug is reasonably safe for initial use in humans. criver.com
A typical IND-enabling program includes:
Pharmacology: Studies to confirm the mechanism of action and efficacy in relevant animal models.
Pharmacokinetics and Drug Metabolism: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the drug in at least two animal species (one rodent, one non-rodent).
Toxicology: A battery of studies to assess the potential toxicity of the drug. This includes single-dose and repeated-dose toxicity studies in at least two species, as well as genotoxicity and safety pharmacology studies.
Chemistry, Manufacturing, and Controls (CMC): Data on the synthesis, manufacturing, stability, and characterization of the drug substance and drug product.
The specific design of these studies, including the choice of species, dose levels, and duration of treatment, would be tailored to the intended clinical trial design.
Table 3: Core Components of an IND-Enabling Program
| Study Category | Key Objectives |
| Pharmacology | Demonstrate proof-of-concept and mechanism of action in vivo. |
| Pharmacokinetics | Characterize the ADME profile of the drug candidate. |
| Toxicology | Identify potential target organs of toxicity and establish a safe starting dose for human trials. |
| CMC | Ensure the quality, consistency, and stability of the drug product. |
Q & A
Q. Table 1: Key Synthetic Conditions for Imidazole Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | KCO, CuI, DMF, 120°C, 24 h | 60-85 | |
| Pd-Catalyzed C–H | Pd(OAc), Ligand, AgCO, DCE | 70-92 | |
| Purification | Column chromatography (SiO, EtOAc/Hex) | >95% pure |
Q. Table 2: CoMSIA Model Parameters for Anticonvulsant Activity
| Field | Contribution (%) | Key Substituents |
|---|---|---|
| Steric | 28 | Bulky naphthyl groups |
| Electrostatic | 35 | Electron-withdrawing Cl/F |
| Hydrophobic | 22 | Alkyl bridges |
| Model Fit (q²) | 0.62 | Predictive power: >70% |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
